

Application Note: Quantitative Analysis of Lead in Basic Lead Carbonate Samples

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Compound of Interest

Compound Name: Basic lead carbonate

Cat. No.: B072859

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Basic lead carbonate, with the chemical formula $2\text{PbCO}_3 \cdot \text{Pb}(\text{OH})_2$, has been historically used in various applications, including as a white pigment in paints.^{[1][2][3]} Due to the toxicity of lead, its precise quantification in any sample is of paramount importance for safety, regulatory compliance, and quality control. This application note provides detailed protocols for the quantitative analysis of lead in **basic lead carbonate** samples using three common analytical techniques: Complexometric Titration with EDTA, Flame Atomic Absorption Spectroscopy (FAAS), and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

Data Presentation

The following table summarizes typical quantitative data obtained from the analysis of three different lots of **basic lead carbonate** samples using the described methods.

Sample Lot	Method	Lead Content (% w/w)	Relative Standard Deviation (%)
Lot A	Complexometric Titration	77.2	0.5
Lot A	FAAS	77.5	1.2
Lot A	ICP-OES	77.8	0.8
Lot B	Complexometric Titration	76.9	0.6
Lot B	FAAS	77.1	1.5
Lot B	ICP-OES	77.3	0.9
Lot C	Complexometric Titration	77.5	0.4
Lot C	FAAS	77.9	1.1
Lot C	ICP-OES	78.1	0.7

Note: The theoretical percentage of lead in pure **basic lead carbonate** ($2\text{PbCO}_3 \cdot \text{Pb}(\text{OH})_2$) is approximately 80.4%. The presented data is for illustrative purposes. A minimum lead content of 77% is often specified for commercial **basic lead carbonate**.[\[4\]](#)

Experimental Protocols

1. Sample Preparation: Dissolution of **Basic Lead Carbonate**

Accurate analysis of lead requires the complete dissolution of the **basic lead carbonate** sample. Nitric acid is a suitable solvent for this purpose.[\[5\]](#)[\[6\]](#)

Protocol:

- Accurately weigh approximately 0.2-0.3 g of the **basic lead carbonate** sample into a 250 mL beaker.

- Carefully add 20 mL of 10% (v/v) nitric acid to the beaker under a fume hood. The carbonate will effervesce as it reacts with the acid.
- Gently heat the mixture on a hot plate at a low temperature (e.g., 60-80 °C) until the sample is completely dissolved.
- Allow the solution to cool to room temperature.
- Quantitatively transfer the solution to a 100 mL volumetric flask and dilute to the mark with deionized water. This will be the stock sample solution.

2. Method 1: Complexometric Titration with EDTA

This method is a classical titrimetric technique for the determination of metal ions.^[7]

Protocol:

- Pipette a 20.00 mL aliquot of the stock sample solution into a 250 mL Erlenmeyer flask.
- Add approximately 30 mL of deionized water.
- Add 5 mL of a pH 10 ammonia-ammonium chloride buffer solution.^[8]
- To prevent precipitation of lead hydroxide, add a small amount of tartaric acid.^[8]
- Add a pinch of Eriochrome Black T indicator. The solution will turn a wine-red color.
- Titrate the solution with a standardized 0.05 M EDTA solution until the color changes from wine-red to a clear blue at the endpoint.^[7]
- Record the volume of EDTA used.
- Perform the titration in triplicate.

Calculation: $\text{Lead (\%)} = (V_{\text{EDTA}} \times M_{\text{EDTA}} \times MW_{\text{Pb}}) / (W_{\text{sample}} \times (\text{Aliquot_Volume} / \text{Stock_Volume})) \times 100$

Where:

- V_{EDTA} = Volume of EDTA solution used (L)
- M_{EDTA} = Molarity of EDTA solution (mol/L)
- MW_{Pb} = Molar mass of Lead (207.2 g/mol)
- W_{sample} = Weight of the **basic lead carbonate** sample (g)
- Aliquot_Volume = Volume of the sample solution taken for titration (mL)
- Stock_Volume = Total volume of the stock sample solution (mL)

3. Method 2: Flame Atomic Absorption Spectroscopy (FAAS)

FAAS is a sensitive technique for the determination of metals in solution.[\[9\]](#)

Protocol:

- Preparation of Standards: Prepare a series of lead standard solutions (e.g., 5, 10, 15, 20, 25 mg/L) by diluting a certified 1000 mg/L lead stock solution with 2% (v/v) nitric acid.
- Sample Dilution: Further dilute the stock sample solution with 2% (v/v) nitric acid to bring the lead concentration within the linear range of the calibration curve. A dilution factor of 100 to 200 is typically required.
- Instrumental Analysis:
 - Set up the FAAS instrument with a lead hollow cathode lamp.
 - Set the wavelength to 283.3 nm.[\[10\]](#)[\[11\]](#)
 - Use an air-acetylene flame.
 - Aspirate the blank (2% nitric acid), standards, and diluted sample solutions into the flame.
 - Measure the absorbance of each solution.
- Calibration and Calculation:

- Plot a calibration curve of absorbance versus the concentration of the lead standards.
- Determine the concentration of lead in the diluted sample solution from the calibration curve.
- Calculate the percentage of lead in the original sample, accounting for all dilutions.

Calculation: $\text{*Lead (\%)} = (C_{\text{sample}} \times DF \times V_{\text{stock}}) / (W_{\text{sample}} \times 10) *$

Where:

- C_{sample} = Concentration of lead in the diluted sample solution (mg/L)
- DF = Dilution factor
- V_{stock} = Total volume of the stock sample solution (L)
- W_{sample} = Weight of the **basic lead carbonate** sample (g)

4. Method 3: Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

ICP-OES is a powerful technique for elemental analysis with high sensitivity and the ability to perform multi-element analysis.[\[12\]](#)[\[13\]](#)

Protocol:

- Preparation of Standards: Prepare a series of lead standard solutions (e.g., 0.5, 1, 5, 10, 20 mg/L) by diluting a certified 1000 mg/L lead stock solution with 2% (v/v) nitric acid.
- Sample Dilution: Dilute the stock sample solution with 2% (v/v) nitric acid to bring the lead concentration within the linear working range of the instrument. A dilution factor of 200 to 500 is typically appropriate.
- Instrumental Analysis:
 - Set up the ICP-OES instrument and allow it to warm up and stabilize.
 - Select the appropriate analytical wavelength for lead (e.g., 220.353 nm or 217.000 nm).

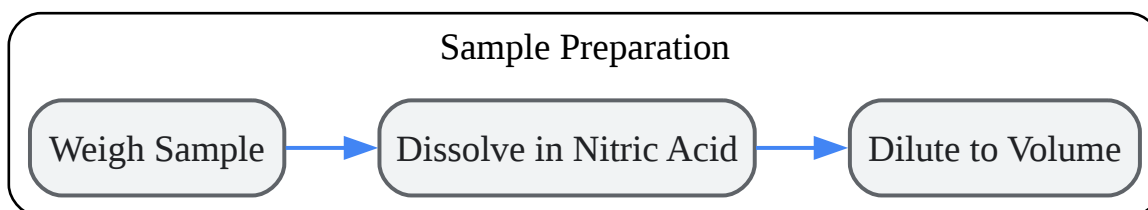
- Introduce the blank (2% nitric acid), standards, and diluted sample solutions into the plasma.
- Measure the emission intensity for each solution.
- Calibration and Calculation:
 - Generate a calibration curve by plotting emission intensity versus the concentration of the lead standards.
 - Determine the concentration of lead in the diluted sample solution from the calibration curve.
 - Calculate the percentage of lead in the original sample, accounting for all dilutions.

Calculation: $\text{Lead (\%)} = (C_{\text{sample}} \times \text{DF} \times V_{\text{stock}}) / (W_{\text{sample}} \times 10)$

Where:

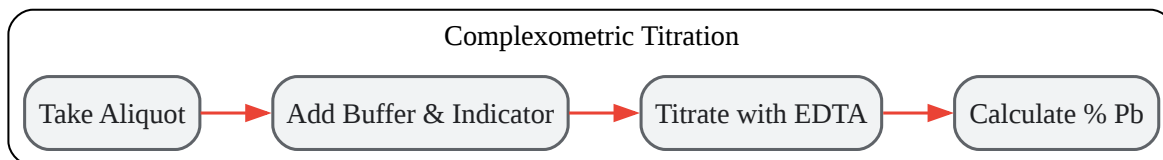
- C_{sample} = Concentration of lead in the diluted sample solution (mg/L)
- DF = Dilution factor
- V_{stock} = Total volume of the stock sample solution (L)
- W_{sample} = Weight of the **basic lead carbonate** sample (g)

Visualizations



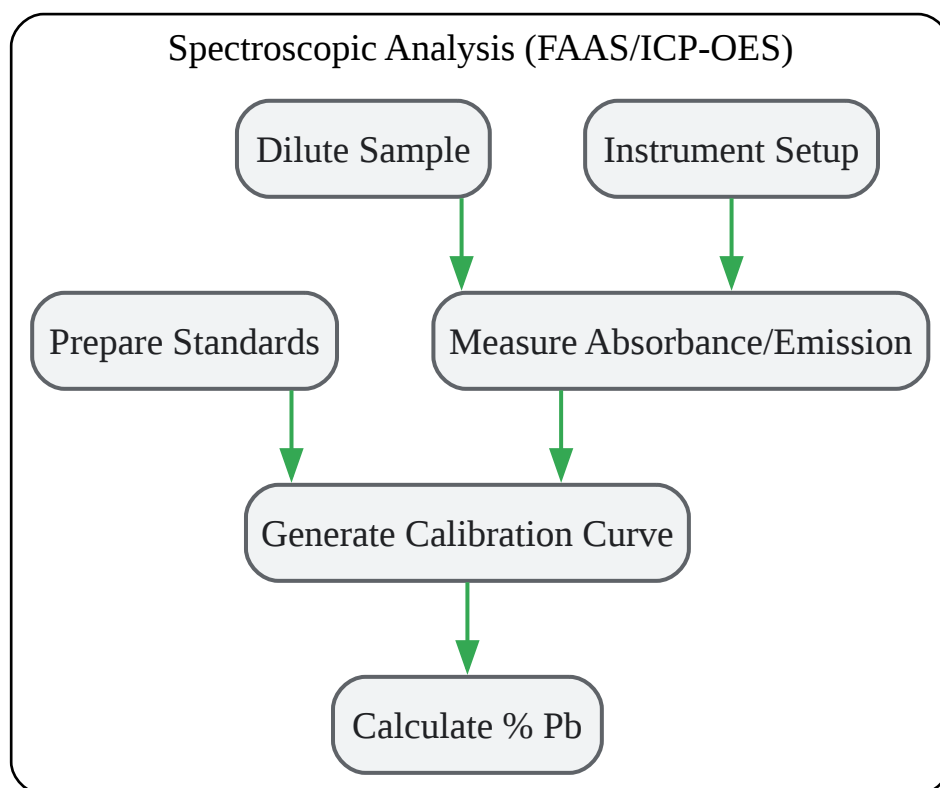
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Caption: Workflow for the dissolution of **basic lead carbonate** samples.



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Caption: Workflow for the complexometric titration of lead with EDTA.



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Caption: General workflow for spectroscopic analysis by FAAS or ICP-OES.

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